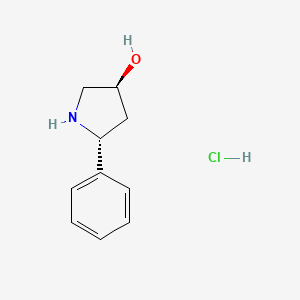
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a piperazine ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide typically involves the following steps:
Acylation: The reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)-2-chloroacetamide.
Substitution: The reaction of N-(4-nitrophenyl)-2-chloroacetamide with N-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: N-methyl-N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The nitrophenyl group might be involved in electron transfer reactions, while the piperazine ring could interact with biological membranes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)ethanamide
- N-methyl-N-(4-nitrophenyl)-2-(morpholin-1-yl)acetamide
- N-methyl-N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a piperazine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H18N4O3 |
|---|---|
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
N-methyl-N-(4-nitrophenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C13H18N4O3/c1-15(11-2-4-12(5-3-11)17(19)20)13(18)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3 |
Clave InChI |
LRLUTTLRQCVDKQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)

![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)



